2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluoro group at the 2’ position, a propoxy group at the 4’ position, and a carbonitrile group at the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and propoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The carbonitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.
Comparison with Similar Compounds
- 2’-Fluoro-4’-methoxy[1,1’-biphenyl]-4-carbonitrile
- 2’-Fluoro-4’-ethoxy[1,1’-biphenyl]-4-carbonitrile
- 2’-Fluoro-4’-butoxy[1,1’-biphenyl]-4-carbonitrile
Comparison: Compared to its analogs, 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile exhibits unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and overall stability. Additionally, the fluoro group can enhance the compound’s lipophilicity and membrane permeability, making it a valuable candidate for various applications.
Properties
CAS No. |
168262-49-5 |
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Molecular Formula |
C16H14FNO |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-(2-fluoro-4-propoxyphenyl)benzonitrile |
InChI |
InChI=1S/C16H14FNO/c1-2-9-19-14-7-8-15(16(17)10-14)13-5-3-12(11-18)4-6-13/h3-8,10H,2,9H2,1H3 |
InChI Key |
DNMOBYHEXJUFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
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